molecular formula C18H29NO7 B5199265 N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid

N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid

Cat. No.: B5199265
M. Wt: 371.4 g/mol
InChI Key: RVWRTXUSEDBYNO-UHFFFAOYSA-N
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Description

N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine; oxalic acid is a chemical compound with the molecular formula C16H27NO3. It is known for its unique structure, which includes a butyl group, a dimethoxyphenoxy group, and an amine group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine typically involves a multi-step process. One common method includes the reaction of 2,6-dimethoxyphenol with butyl bromide in the presence of a base to form the butyl ether. This intermediate is then reacted with 4-bromobutan-1-amine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the dimethoxyphenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
  • N-Butyl-4-(2,6-dimethoxyphenoxy)-1-butanamine

Uniqueness

N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its structure allows for versatile applications in different scientific fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3.C2H2O4/c1-4-5-11-17-12-6-7-13-20-16-14(18-2)9-8-10-15(16)19-3;3-1(4)2(5)6/h8-10,17H,4-7,11-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWRTXUSEDBYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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